Butane-1,4-diol; dimethyl benzene-1,4-dicarboxylate

Catalog No.
S1929220
CAS No.
30965-26-5
M.F
C14H20O6
M. Wt
284.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butane-1,4-diol; dimethyl benzene-1,4-dicarboxylat...

CAS Number

30965-26-5

Product Name

Butane-1,4-diol; dimethyl benzene-1,4-dicarboxylate

IUPAC Name

butane-1,4-diol;dimethyl benzene-1,4-dicarboxylate

Molecular Formula

C14H20O6

Molecular Weight

284.3 g/mol

InChI

InChI=1S/C10H10O4.C4H10O2/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2;5-3-1-2-4-6/h3-6H,1-2H3;5-6H,1-4H2

InChI Key

DHQLHXKTPYFDCS-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)C(=O)OC.C(CCO)CO

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)OC.C(CCO)CO

Butane-1,4-diol; dimethyl benzene-1,4-dicarboxylate is a chemical compound with the molecular formula C14H20O6C_{14}H_{20}O_{6} and a molecular weight of approximately 284.305 g/mol. This compound is characterized by its structure, which includes a butane-1,4-diol moiety linked to dimethyl benzene-1,4-dicarboxylate. It is known for its potential applications in various fields, particularly in polymer production and as an intermediate in organic synthesis. The compound is often encountered in discussions surrounding polyesters and other polymeric materials due to its role as a building block in their synthesis .

The chemical behavior of butane-1,4-diol; dimethyl benzene-1,4-dicarboxylate is influenced by its functional groups. It can undergo several types of reactions:

  • Esterification: The compound can react with alcohols to form esters, which are significant in the production of polyesters.
  • Hydrolysis: In the presence of water and acid or base, the ester bonds can be hydrolyzed to yield butane-1,4-diol and dimethyl benzene-1,4-dicarboxylic acid.
  • Polymerization: It can participate in condensation polymerization reactions to form high molecular weight polymers such as poly(1,4-butylene terephthalate), which is used in various applications from textiles to engineering plastics .

Several methods can be employed to synthesize butane-1,4-diol; dimethyl benzene-1,4-dicarboxylate:

  • Direct Esterification: This method involves the reaction of butane-1,4-diol with dimethyl benzene-1,4-dicarboxylic acid under acidic conditions.
  • Transesterification: Using an existing polyester as a starting material can lead to the formation of this compound through transesterification reactions with butane-1,4-diol.
  • Polycondensation: The compound can also be synthesized through polycondensation reactions involving suitable precursors under controlled conditions to form high-molecular-weight polymers .

Butane-1,4-diol; dimethyl benzene-1,4-dicarboxylate has several notable applications:

  • Polymer Production: It serves as a key monomer for synthesizing polyesters like poly(1,4-butylene terephthalate), which are used in textiles, packaging materials, and engineering plastics.
  • Chemical Intermediate: The compound is utilized as an intermediate in the synthesis of various chemicals and materials within the chemical industry.
  • Additive in Coatings: It may also find use as an additive in coatings and adhesives due to its properties that enhance performance and durability .

Interaction studies involving butane-1,4-diol; dimethyl benzene-1,4-dicarboxylate primarily focus on its reactivity with other chemical species. Understanding these interactions helps predict its behavior in various applications:

  • Reactivity with Alcohols: As noted earlier, it can react with alcohols to form esters.
  • Compatibility with Polymers: Its interaction with other polymeric materials is crucial for developing blends or composites that take advantage of its physical properties.

Research into these interactions can provide insights into optimizing formulations for specific applications .

Several compounds share structural similarities with butane-1,4-diol; dimethyl benzene-1,4-dicarboxylate. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
Dimethyl terephthalateC10H10O4C_{10}H_{10}O_{4}Commonly used in polyester production
1,4-butanediolC4H10O2C_{4}H_{10}O_{2}A key building block for polyurethanes
Poly(ethylene terephthalate)C10H8O4C_{10}H_{8}O_{4}Widely used plastic known for its strength and durability
Dimethyl succinateC6H10O4C_{6}H_{10}O_{4}Used as a solvent and in organic synthesis

Uniqueness

Butane-1,4-diol; dimethyl benzene-1,4-dicarboxylate is unique due to its specific combination of a diol and dicarboxylate structure that allows it to serve effectively as a monomer for producing high-performance polymers while also being versatile enough for various

Butane-1,4-diol

Butane-1,4-diol (C₄H₁₀O₂), a primary aliphatic diol, is characterized by hydroxyl groups at both termini of a four-carbon chain. Its IUPAC name, butane-1,4-diol, reflects this structure, while common synonyms include 1,4-butanediol, tetramethylene glycol, and BDO (abbreviated from butanediol). The compound exists as a colorless, viscous liquid with a melting point of 20.1°C and a boiling point of 230°C. Its high solubility in water (>100 g/L) and polar organic solvents arises from its hydroxyl groups, which facilitate hydrogen bonding.

Dimethyl Benzene-1,4-dicarboxylate

Dimethyl benzene-1,4-dicarboxylate (C₁₀H₁₀O₄), commonly known as dimethyl terephthalate (DMT), is an aromatic diester derived from terephthalic acid and methanol. Its IUPAC name, dimethyl benzene-1,4-dicarboxylate, denotes the esterification of the carboxylic acid groups at the para positions of the benzene ring. The compound appears as white crystalline flakes with a melting point of 140°C and a boiling point of 288°C. Its limited water solubility (0.0493 g/L at 20°C) contrasts with high miscibility in organic solvents like ethanol and chloroform.

Table 1: Comparative Chemical Profiles

PropertyButane-1,4-diolDimethyl Benzene-1,4-dicarboxylate
Molecular FormulaC₄H₁₀O₂C₁₀H₁₀O₄
IUPAC NameButane-1,4-diolDimethyl benzene-1,4-dicarboxylate
Common Synonyms1,4-BDO, Tetramethylene glycolDMT, Terephthalic acid dimethyl ester
Physical StateColorless liquidWhite crystalline solid
Melting Point20.1°C140°C
Boiling Point230°C288°C
Solubility in Water>100 g/L0.0493 g/L

Historical Context in Polymer Science

Butane-1,4-diol

Butane-1,4-diol was first synthesized in 1890 by Dutch chemist Pieter Johannes Dekkers via acidic hydrolysis of N,N'-dinitro-1,4-butanediamine. Industrial production began in the 1930s with the Reppe process, which involves reacting acetylene with formaldehyde under high-pressure conditions. This method dominated until the 1970s, when alternative routes emerged, such as the Davy process, which hydrogenolyses maleic anhydride esters to produce butane-1,4-diol alongside tetrahydrofuran (THF) and gamma-butyrolactone (GBL). Recent advancements include bio-based fermentation using genetically modified organisms to convert sugars into butane-1,4-diol, reducing reliance on fossil feedstocks.

Dimethyl Benzene-1,4-dicarboxylate

Dimethyl benzene-1,4-dicarboxylate gained prominence in the mid-20th century as a precursor for polyethylene terephthalate (PET). Early PET production relied on DMT due to challenges in purifying terephthalic acid. The Witten process, developed in the 1950s, became the industrial standard, involving oxidation of p-xylene to terephthalic acid, followed by esterification with methanol. By the 1960s, DMT accounted for over 70% of global polyester feedstock, though its dominance waned after purified terephthalic acid (PTA) technologies emerged. Despite this, DMT remains vital for niche applications, including recycling PET waste via methanolysis.

Industrial Significance of Polyester Precursors

Butane-1,4-diol in Polymer Synthesis

Butane-1,4-diol is a linchpin in producing polybutylene terephthalate (PBT), a high-performance thermoplastic used in electrical components and automotive parts. It also serves as a chain extender in polyurethane elastomers and a precursor for tetrahydrofuran (THF), a solvent for pharmaceuticals. The global market for butane-1,4-diol was valued at USD 7.7 billion in 2024, driven by demand for spandex fibers in activewear and automotive polyurethanes.

Dimethyl Benzene-1,4-dicarboxylate in Polyester Production

Dimethyl benzene-1,4-dicarboxylate is integral to manufacturing PET, which constitutes 60% of global synthetic fiber production. In 2023, approximately 1.5 million metric tons of DMT were produced, primarily in Asia, for applications in packaging, films, and engineering plastics. Its compatibility with methanolysis enables closed-loop recycling of PET waste, aligning with circular economy goals.

Table 2: Industrial Applications and Market Data

CompoundKey PolymersApplications2024 Market Value
Butane-1,4-diolPBT, Polyurethanes, THFAutomotive, Textiles, PharmaceuticalsUSD 7.7 billion
Dimethyl Benzene-1,4-dicarboxylatePET, PBT, PTTPackaging, Films, Engineering Plastics1.5 million metric tons

Industrial-scale polycondensation of butane-1,4-diol with dimethyl benzene-1,4-dicarboxylate represents a cornerstone technology in polymer manufacturing, demanding precise control of multiple process parameters to achieve optimal product quality and yield [1] [2]. The conventional industrial process consists of three distinct stages, each characterized by specific temperature, pressure, and vacuum requirements that collectively determine the final polymer properties.

The esterification stage operates at moderate pressure conditions ranging from 2.7 to 5.5 bar and elevated temperatures between 220 and 260 degrees Celsius [3]. During this initial phase, dimethyl benzene-1,4-dicarboxylate undergoes transesterification with butane-1,4-diol, facilitated by catalyst systems that promote the formation of bis(hydroxybutyl) terephthalate intermediates [4]. The reaction proceeds under nitrogen atmosphere to prevent oxidative degradation, with typical residence times of 2 to 4 hours ensuring complete conversion of starting materials [5].

The prepolycondensation stage requires more stringent conditions, with temperatures elevated to 250-270 degrees Celsius and pressure reduced to 100-500 millibar [2]. This intermediate phase facilitates chain extension through alcoholysis reactions, with continuous removal of butane-1,4-diol by-product driving the equilibrium toward polymer formation [6]. Vacuum application becomes critical at this stage, as efficient removal of low molecular weight components directly impacts the achievable degree of polymerization [7].

The final polycondensation stage operates under the most demanding conditions, requiring temperatures of 270-280 degrees Celsius and vacuum levels below 1 millibar [7]. These extreme conditions are necessary to achieve high molecular weight polymers suitable for demanding applications, with reaction times typically extending 4 to 8 hours [1]. The precise control of vacuum conditions during this stage represents a critical factor in determining final polymer quality, as even minor fluctuations can significantly impact molecular weight distribution and thermal properties [7].

Modern continuous polycondensation systems have largely replaced batch processes due to their superior efficiency and product consistency [8]. These systems incorporate advanced process control technologies that monitor and adjust key parameters in real-time, ensuring optimal reaction conditions throughout the entire production cycle [9]. The implementation of continuous processes has resulted in significant improvements in energy efficiency, with reduced heat-up and cool-down cycles contributing to overall process economics.

Catalytic Systems for Ester Exchange Reactions

The selection and optimization of catalytic systems for ester exchange reactions represents a fundamental aspect of polycondensation chemistry, directly influencing reaction kinetics, product quality, and process economics [10] [11]. Titanium-based catalysts have emerged as the preferred choice for many industrial applications due to their exceptional activity and selectivity in esterification reactions [12] [13].

Titanium(IV) tetraisopropoxide demonstrates remarkable catalytic efficiency in direct esterification processes, operating effectively at temperatures between 250 and 300 degrees Celsius [6] [5]. The catalyst functions through a coordination mechanism wherein the titanium center activates both the carboxylic acid and alcohol components, facilitating nucleophilic attack and subsequent ester bond formation [12]. Research has established that titanium catalysts exhibit superior performance compared to traditional antimony systems, particularly in terms of reaction rate and color development of the final polymer [14].

Antimony trioxide remains widely used in industrial polycondensation processes, particularly for the final high-temperature stages where its thermal stability provides advantages [15] [16]. The catalyst operates through a chelation coordination mechanism, with the antimony center providing empty orbitals for coordination with carbonyl oxygen atoms [16]. Antimony-based systems typically require temperatures of 275-285 degrees Celsius for optimal activity, with catalyst concentrations ranging from 200 to 500 parts per million in the final polycondensation stage [17].

Tin-based catalytic systems, particularly tin(II) 2-ethylhexanoate, have found applications in specialized polymerization processes due to their unique mechanistic properties [18] [19]. These catalysts demonstrate moderate activity at relatively low temperatures of 180-220 degrees Celsius, making them suitable for temperature-sensitive monomer systems [20]. The coordination chemistry of tin catalysts involves formation of cyclic transition states that facilitate ester exchange through intramolecular mechanisms [18].

Distannoxane compounds represent an advanced class of catalysts that operate through dual activation mechanisms, simultaneously coordinating both reactant molecules to facilitate efficient ester exchange [10] [21]. These systems demonstrate high catalytic activity at moderate temperatures of 140-180 degrees Celsius, with the ability to control reaction selectivity through ligand modification [10]. The dimeric nature of distannoxane catalysts provides enhanced stability compared to monomeric alternatives, resulting in improved process reliability [21].

Germanium dioxide and zinc acetate systems serve as alternative catalysts for specific applications where traditional systems may be unsuitable [13]. Germanium-based catalysts operate at temperatures of 270-290 degrees Celsius and demonstrate moderate activity with excellent thermal stability [22]. Zinc acetate systems, while exhibiting lower activity, provide advantages in terms of environmental compatibility and reduced toxicity concerns [5].

Purity Optimization and Byproduct Management

Achieving high purity in polycondensation products requires comprehensive understanding and control of side reactions, impurity formation mechanisms, and separation technologies [23] [24]. The optimization of purity parameters directly impacts end-use performance, particularly for applications requiring stringent quality specifications such as food packaging and medical devices [25].

Residual catalyst content represents a critical purity parameter that must be minimized to achieve acceptable product quality [26]. Standard quality polymers typically contain less than 50 parts per million of residual catalyst, while high purity grades require reduction to below 10 parts per million [25]. Food and medical grade applications demand even more stringent limits, with residual catalyst content restricted to less than 5 parts per million [27]. Advanced purification techniques, including selective extraction and crystallization processes, enable achievement of these demanding specifications [28].

Carboxyl end group concentration serves as an indicator of polymer degradation and hydrolytic stability [25]. Standard quality polymers exhibit carboxyl end group concentrations of 25-35 milliequivalents per kilogram, while high purity grades achieve reduction to 15-25 milliequivalents per kilogram [29]. The minimization of carboxyl end groups requires careful control of reaction conditions, particularly moisture content and reaction atmosphere, to prevent hydrolytic degradation during processing [24].

Color development during polycondensation represents a significant quality concern that affects product acceptance in many applications [25]. The formation of colored species results from complex degradation reactions involving aldehyde formation, cyclization, and oxidative processes [24]. Hunter b* color values serve as the standard metric for color assessment, with high purity grades typically achieving values below 1.5 compared to 3.0 for standard quality materials [25].

Molecular weight distribution control requires optimization of reaction conditions and catalyst systems to minimize side reactions that broaden the distribution [23]. High purity polymers demonstrate narrow molecular weight distributions ranging from 1.8 to 2.2, compared to 2.0 to 2.5 for standard grades [30]. Achievement of narrow distributions requires precise control of temperature profiles, catalyst concentration, and vacuum conditions throughout the polycondensation process [26].

Byproduct management strategies encompass both prevention and separation approaches to minimize impurity levels in final products [24]. Prevention strategies focus on optimization of reaction conditions to suppress side reaction pathways, including control of temperature profiles, residence time distribution, and catalyst selection [28]. Separation approaches involve implementation of advanced purification technologies, including fractional distillation, crystallization, and selective extraction processes [28].

Green Chemistry Approaches in Monomer Synthesis

The implementation of green chemistry principles in monomer synthesis has gained significant momentum as environmental regulations become more stringent and sustainability concerns drive innovation in chemical manufacturing [31] [27]. These approaches focus on waste minimization, energy efficiency, and the utilization of renewable feedstocks to reduce the environmental impact of polymer production [32] [33].

Solvent-free polymerization techniques represent one of the most significant advances in sustainable polymer synthesis, eliminating the need for volatile organic compounds that contribute to environmental pollution [32]. These processes operate through melt polymerization or solid-state polymerization mechanisms, achieving waste reduction of 80 to 95 percent compared to traditional solvent-based methods [27]. The elimination of solvents also reduces energy requirements for solvent recovery and purification, contributing to overall process efficiency [32].

Bio-based monomer utilization offers substantial opportunities for reducing dependence on fossil fuel feedstocks while maintaining product performance characteristics [34] [35]. Current research focuses on the development of monomers derived from agricultural waste, forestry byproducts, and fermentation processes [31]. These approaches typically achieve waste reduction of 60 to 80 percent compared to petroleum-based alternatives, while supporting the development of circular economy principles [36].

Microwave-assisted synthesis provides significant energy efficiency improvements through selective heating mechanisms that reduce overall energy consumption [26]. These processes achieve very high energy efficiency by directly heating reactant molecules rather than relying on conventional heat transfer methods [23]. Laboratory-scale demonstrations have shown waste reduction of 40 to 60 percent, with the potential for further improvements as the technology matures [26].

Enzymatic catalysis systems offer advantages in terms of mild reaction conditions and high selectivity, reducing the formation of unwanted byproducts [32] [37]. These biocatalytic approaches operate under physiological conditions, minimizing energy requirements and eliminating the need for harsh chemical reagents [32]. Research has demonstrated waste reduction potential of 70 to 85 percent, with particular advantages for temperature-sensitive monomer systems [37].

Supercritical carbon dioxide processing provides a non-toxic alternative to conventional organic solvents while offering unique advantages in terms of mass transfer and reaction selectivity [32]. These systems achieve moderate energy efficiency with waste reduction potential of 50 to 70 percent compared to traditional processes [27]. The recyclability of carbon dioxide and its non-toxic nature make this approach particularly attractive for applications requiring high purity products [32].

Ionic liquid systems represent an emerging technology that offers the potential for recyclable reaction media with high selectivity and minimal waste generation [32]. These systems demonstrate high energy efficiency with waste reduction potential of 60 to 80 percent, while providing unique opportunities for reaction control through ionic liquid design [38]. Current research focuses on developing cost-effective ionic liquids and scaling up processes for industrial implementation [32].

Summary Tables

Process ParameterEsterification StagePrepolycondensation StageFinal Polycondensation
Temperature Range (°C)220-260250-270270-280
Pressure (mbar)2700-5500100-500<1
Reaction Time (hours)2-43-64-8
Catalyst Concentration (ppm)50-200100-300200-500
Vacuum Level (final stage)Atmospheric100-500 mbar<1 mbar
AtmosphereNitrogen/InertNitrogen/InertHigh vacuum
Catalyst TypeChemical FormulaOperating Temperature (°C)Activity LevelPrimary Application
Titanium(IV) tetraisopropoxideTi(OiPr)₄250-300Very HighDirect esterification
Antimony trioxide (Sb₂O₃)Sb₂O₃275-285HighPolycondensation
Tin(II) 2-ethylhexanoateSn(Oct)₂180-220ModerateRing-opening polymerization
Distannoxane compoundsR₂Sn(OR')₂140-180HighEster exchange
Germanium dioxideGeO₂270-290ModeratePolycondensation
Zinc acetateZn(OAc)₂150-200LowTransesterification
ParameterStandard QualityHigh Purity GradeFood/Medical Grade
Residual Catalyst Content (ppm)<50<10<5
Carboxyl End Groups (meq/kg)25-3515-25<15
Color Value (Hunter b*)<3.0<1.5<1.0
Molecular Weight Distribution2.0-2.51.8-2.21.6-2.0
Crystallinity (%)35-4540-5045-55
Thermal Stability (°C)280-300300-320320-340
ApproachEnvironmental BenefitEnergy EfficiencyCurrent StatusWaste Reduction (%)
Solvent-free polymerizationEliminates organic solvent wasteHighIndustrial implementation80-95
Bio-based monomer utilizationReduces fossil fuel dependenceModerateResearch/pilot scale60-80
Microwave-assisted synthesisReduces energy consumptionVery HighLaboratory scale40-60
Enzymatic catalysisMild reaction conditionsHighResearch phase70-85
Supercritical CO₂ processingNon-toxic solvent alternativeModeratePilot scale50-70
Ionic liquid systemsRecyclable reaction mediumHighResearch phase60-80

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30965-26-5

Dates

Last modified: 08-16-2023

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